Pentane is a straight chain alkane consisting of 5 carbon atoms. It has a role as a non-polar solvent and a refrigerant. It is a volatile organic compound and an alkane.

pentane is a natural product found in Calendula officinalis and Allium ampeloprasum with data available.

C5H12

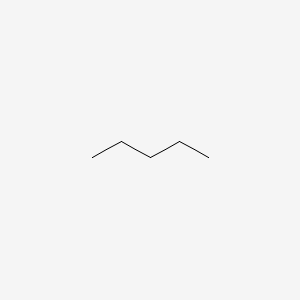

CH3(CH2)3CH3

Pentane

CAS No.: 70955-08-7

Cat. No.: VC13303179

Molecular Formula: C5H12

C5H12

CH3(CH2)3CH3

Molecular Weight: 72.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70955-08-7 |

|---|---|

| Molecular Formula | C5H12 C5H12 CH3(CH2)3CH3 |

| Molecular Weight | 72.15 g/mol |

| IUPAC Name | pentane |

| Standard InChI | InChI=1S/C5H12/c1-3-5-4-2/h3-5H2,1-2H3 |

| Standard InChI Key | OFBQJSOFQDEBGM-UHFFFAOYSA-N |

| SMILES | CCCCC |

| Canonical SMILES | CCCCC |

| Boiling Point | 97 °F at 760 mmHg (NTP, 1992) 36.06 °C 36.00 to 37.00 °C. @ 760.00 mm Hg 36 °C 97 °F |

| Colorform | Colorless liquid [Note: A gas above 97 degrees F. May be utilized as a fuel]. |

| Flash Point | -57 °F (NTP, 1992) -40 °C <-40 °F (-40 °C) (Closed cup) -49 °C c.c. -57 °F |

| Melting Point | -202 °F (NTP, 1992) -129.67 °C -129 °C -202 °F |

Introduction

Chemical Structure and Isomerism

Molecular Configuration

Pentane’s molecular structure consists of five carbon atoms bonded in a linear arrangement, with twelve hydrogen atoms completing the valence requirements. The Simplified Molecular-Input Line-Entry System (SMILES) notation for pentane is CCCCC, reflecting its straight-chain conformation .

Structural Isomerism

Pentane exhibits three structural isomers, distinguished by branching patterns:

-

n-Pentane: A linear chain without branches, characterized by the highest boiling point () due to maximal surface area and van der Waals interactions .

-

2-Methylbutane (Isopentane): A branched isomer with a four-carbon backbone and a single methyl group, resulting in a lower boiling point () .

-

2,2-Dimethylpropane (Neopentane): A highly branched isomer with a central carbon bonded to four methyl groups, exhibiting the lowest boiling point () .

The diversity in isomer properties underscores the relationship between molecular geometry and physical behavior, critical for tailoring pentane to specific industrial needs.

Physical and Chemical Properties

Thermodynamic Characteristics

Pentane’s physicochemical profile is defined by its volatility and reactivity:

| Property | Value |

|---|---|

| Molecular Mass | |

| Melting Point | |

| Boiling Point | |

| Density (20°C) | |

| Viscosity (20°C) | |

| Refractive Index |

These properties facilitate its use as a solvent and blowing agent, where rapid evaporation and low residue are paramount .

Production and Synthesis Methods

Industrial Extraction

Pentane is predominantly isolated via fractional distillation of petroleum or natural gas condensates. Advanced techniques, such as catalytic isomerization, convert linear alkanes into branched isomers (e.g., isopentane) to optimize fuel octane ratings .

Specialty Chemical Synthesis

Patent DE69908904T2 outlines a vapor-phase hydrogenation process for producing pentane-1,5-diol, a valuable diol used in polymers and pharmaceuticals. This method employs reduced copper chromite catalysts to hydrogenate dimethyl glutarate, yielding high-purity pentane derivatives .

Environmental Impact and Mitigation Strategies

Greenhouse Gas Emissions

Pentane’s atmospheric release contributes to global warming, with a global warming potential (GWP) 7–10 times higher than CO₂ over a 20-year horizon . Leakage during natural gas extraction exacerbates this issue, necessitating vapor recovery systems .

Air Quality Degradation

As a VOC, pentane participates in photochemical reactions, generating ground-level ozone. Chronic exposure correlates with respiratory ailments, particularly in urban-industrial regions .

Water and Soil Contamination

Accidental spills threaten aquatic ecosystems, reducing oxygen levels and impairing biodiversity. Soil infiltration disrupts microbial communities, necessitating bioremediation strategies .

Regulatory and Technological Mitigation

Stringent emissions standards (e.g., EPA regulations) and advancements in leak detection technologies (e.g., infrared cameras) mitigate pentane’s environmental footprint .

Market Analysis and Economic Outlook

Current Market Landscape

The global pentane market, valued at USD 150.89 million in 2022, is projected to reach USD 250.99 million by 2030, growing at a 6.57% CAGR . Demand is driven by insulation foam production in construction and automotive sectors .

Regional Dynamics

Asia-Pacific dominates consumption, fueled by urbanization and infrastructure development. North America and Europe follow, emphasizing sustainable production methods to align with climate policies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume